Dichlorophene
Overview
Description
Dichlorophen is an antimicrobial agent that exerts activity against cestodes, protozoa, fungi, and bacteria . It is often combined with toluene to remove parasites including ascarids, tapeworm, and hookworm from dogs and cats .
Molecular Structure Analysis
The molecular formula of Dichlorophen is C13H10Cl2O2 . The molecular weight is 269.12 Da . The IUPAC Standard InChI is InChI=1S/C13H10Cl2O2/c14-10-1-3-12 (16)8 (6-10)5-9-7-11 (15)2-4-13 (9)17/h1-4,6-7,16-17H,5H2 .
Physical And Chemical Properties Analysis
Dichlorophen is a white or light-tan, free-flowing powder . It has a weakly phenolic odor and a melting point of 177°C to 178°C . It is practically insoluble in water . Dichlorophen is slightly soluble in toluene, benzene, and carbon tetrachloride .
Scientific Research Applications
Toxicogenetic Evaluation Dichlorophene is a halogenated phenolic compound used as a fungicide, bactericide, and antiprotozoan. A study focused on its genotoxic effects using molecular and flow cytometric approaches in Rattus norvegicus. It was found that dichlorophene induces DNA damage in blood cells and affects cell cycle phases and mitochondrial membrane permeability in rat leukocytes, indicating immunotoxic effects (Lone et al., 2017).
Safety Assessment in Cosmetics In cosmetic applications, dichlorophene functions as a bacteriocide and fungicide. It is used in various cosmetic formulations, with its safety and regulatory status varying across regions. Dichlorophene and its metabolites show low toxicity in acute oral toxicity studies but exhibit some evidence of toxicity, including nephropathy, in short-term oral toxicity studies in animals (Yamarik, 2004).
Veterinary Applications Dichlorophene is used in veterinary medicine as a fungicide, anthelmintic, and anti-protozoan, and is also an ingredient in antimicrobial soaps and shampoos (2020).
Genotoxicity Studies Another study evaluated the genotoxic damage of dichlorophene in rats, using chromosomal aberration (CA), micronucleus (MN), and mitotic index (MI) assays in bone marrow cells. Results confirmed cytotoxic and genotoxic damage in Rattus norvegicus (Lone et al., 2013).
Splenotoxicity in Rats A study on the effect of dichlorophene on spleen found that it induces oxidative stress and increases proinflammatory cytokine levels, thereby affecting spleen micro-architecture in rats. It activates the aryl hydrocarbon receptor (AhR) and indoleamine 2, 3-dioxygenase 1 (IDO1), contributing to splenotoxicity (Banerjee et al., 2021).
Pesticide Release Control Dichlorophene has also been studied for its potential in controlled release of drugs as a pesticide. One study developed drug-carrying latex particles incorporating dichlorophene, demonstrating its effectiveness in releasing drugs to fight against extracellular targets like parasites (Kawaguchi et al., 1990).
Photodegradation in Water Research on the photodegradation of dichlorophene in water has been conducted, focusing on its behavior when attached to sediments or suspended particles. This study helps in understanding the environmental impact and degradation pathways of dichlorophene in natural waters (Escalada et al., 2014).
Safety And Hazards
Dichlorophen is toxic by ingestion and is an irritant . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas . It is also classified as having acute toxicity, oral (Category 4), eye irritation (Category 2A), short-term (acute) aquatic hazard (Category 1), and long-term (chronic) aquatic hazard (Category 1) .
properties
IUPAC Name |
4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,16-17H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNWOSOZYLHTCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021824 | |
Record name | Dichlorophen | |
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Molecular Weight |
269.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichlorophene appears as white slightly cream or light pink-colored powder. Melting point 177 °C. Slight phenolic odor and a saline phenolic taste. Moderately toxic. Used as a fungicide and bactericide., White slightly cream or light pink-colored powder; [CAMEO] | |
Record name | DICHLOROPHENE | |
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Record name | Dichlorophen | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Sparingly sol in toluene; 1 g sol in 1 g of 95% ethanol, in less than 1 g of ether; sol in methanol, isopropyl ether, petroleum ether; sol (with decomp) in alkaline aq solutions, In water, 30 mg/L at 25 °C | |
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Vapor Pressure |
1e-10 mmHg at 77 °F ; 0.0001 mmHg at 212 °F (NTP, 1992), 9.75X10-11 mm Hg at 25 °C | |
Record name | DICHLOROPHENE | |
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Impurities |
Dichlorophene is usually contaminated with the trimer 4-chloro-2,6-bis(5-chloro-2-hydroxybenzyl)phenol, which results from the synthesis process ... the trimer constitutes 5% to 10% by weight of Dichlorophene. | |
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Product Name |
Dichlorophen | |
Color/Form |
Colorless crystals | |
CAS RN |
97-23-4 | |
Record name | DICHLOROPHENE | |
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Record name | DICHLOROPHEN | |
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Melting Point |
351 to 352 °F (NTP, 1992), 177-178 °C | |
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Citations
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